molecular formula C18H15ClN2O2S B2717917 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 544439-37-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2717917
CAS RN: 544439-37-4
M. Wt: 358.84
InChI Key: HIAOVVFXRKOIFY-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, also known as CPTH2, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in 2007 by researchers at the University of Dundee in Scotland. Since then, CPTH2 has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in various areas of scientific research.

Scientific Research Applications

Chloroacetamide Applications in Agriculture

Chloroacetamides, including alachlor and metazachlor, are widely recognized for their use as selective pre-emergent or early post-emergent herbicides. These compounds are effectively employed to control annual grasses and many broad-leaved weeds in a variety of crops such as cotton, brassicas, maize, oilseed rape, peanuts, radish, soyabeans, and sugarcane. Their inhibitory action on fatty acid synthesis in plants, such as the green alga Scenedesmus acutus, underlines their mechanism of action in agricultural settings (Weisshaar & Böger, 1989).

Metabolic Studies and Environmental Health Perspectives

Studies on the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes shed light on their potential environmental and health impacts. These studies highlight the complex metabolic pathways involved and the role of human liver enzymes, such as cytochrome P450 isoforms CYP3A4 and CYP2B6, in the metabolism of these compounds. Understanding these metabolic processes is crucial for assessing the environmental persistence and potential toxicological effects of chloroacetamides (Coleman et al., 2000).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and antiproliferative activities . This suggests that the compound may target specific proteins or enzymes in microbial organisms and cancer cells.

Mode of Action

It is known that thiazole derivatives can exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antiproliferative activity, these compounds may interfere with cell division or other critical cellular processes.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAOVVFXRKOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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